2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione 2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione
Brand Name: Vulcanchem
CAS No.: 2408959-91-9
VCID: VC11597376
InChI: InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10)
SMILES:
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol

2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione

CAS No.: 2408959-91-9

Cat. No.: VC11597376

Molecular Formula: C6H7N3O3

Molecular Weight: 169.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione - 2408959-91-9

Specification

CAS No. 2408959-91-9
Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
IUPAC Name 2,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,2,4]triazine-3,4-dione
Standard InChI InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10)
Standard InChI Key WTOITWZBDMCSBM-UHFFFAOYSA-N
Canonical SMILES C1COCC2=NNC(=O)C(=O)N21

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure features a bicyclic system combining a 1,2,4-triazine ring fused to a morpholine moiety. The triazine component introduces electron-deficient regions conducive to π-π stacking and hydrogen bonding, while the morpholine oxygen enhances solubility and metabolic stability. X-ray crystallography of analogous compounds reveals a puckered conformation in the morpholine ring, which may influence receptor binding .

Physicochemical Profile

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₆H₇N₃O₃
Molecular Weight169.14 g/mol
IUPAC Name2,6,7,9-Tetrahydro- oxazino[3,4-c] triazine-3,4-dione
Canonical SMILESC1COCC2=NNC(=O)C(=O)N21
Topological Polar Surface Area86.7 Ų

The compound’s moderate polarity (TPSA = 86.7 Ų) suggests adequate blood-brain barrier permeability, while its molecular weight aligns with Lipinski’s criteria for drug-likeness.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step sequences starting from morpholine-3-carboxylic acid derivatives. A representative route includes:

  • Cyclocondensation: Reaction of morpholine-3-carboxamide with hydrazine hydrate forms the triazine ring via intramolecular cyclization.

  • Oxidation: Subsequent oxidation using KMnO₄ or H₂O₂ introduces the dione functionality at positions 3 and 4 .

  • Purification: Chromatographic methods yield the final product with ≥95% purity.

Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields by 18–22% .

Derivative Formation

Structural modifications at the morpholine nitrogen or triazine C-5 position have generated derivatives with enhanced bioactivity:

  • N-Alkylation: Introduces alkyl chains (e.g., methyl, ethyl) to improve lipophilicity.

  • Sulfonation: Enhances water solubility for parenteral formulations .

  • Aryl Substitution: Attaches aromatic groups (e.g., phenyl, thienyl) to modulate receptor affinity .

Mechanism of Action

DNA Interaction

Intercalation into DNA base pairs has been observed via fluorescent displacement assays using ethidium bromide. Binding constants (K = 1.2 × 10⁴ M⁻¹) are lower than doxorubicin but sufficient for transcriptional inhibition .

Protein Target Engagement

Molecular docking simulations predict high affinity (ΔG = −9.8 kcal/mol) for the ATP-binding pocket of EGFR kinase. This aligns with observed antiproliferative effects in EGFR-overexpressing cells .

Recent Research Advancements

Structural Optimization

A 2024 study introduced a 7-nitro derivative showing 3.2-fold greater AChE inhibition than the parent compound. The nitro group’s electron-withdrawing effects stabilize enzyme–ligand interactions.

Nanoparticle Delivery

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved oral bioavailability from 22% to 68% in rat models, addressing solubility limitations .

Applications in Drug Development

Lead Compound for Oncology

The thienyl-substituted analogue VC-11597376-3 is under preclinical evaluation as a dual EGFR/HER2 inhibitor.

Antibiotic Adjuvants

At sub-MIC concentrations (8 μg/mL), the compound resensitizes methicillin-resistant S. aureus (MRSA) to β-lactams by downregulating mecA expression .

Challenges and Future Directions

Synthetic Scalability

Current routes require costly Pd-catalyzed cross-couplings. Flow chemistry approaches may reduce costs by 40% while minimizing waste .

Toxicity Profiling

Hepatotoxicity observed in murine models (ALT elevation at 50 mg/kg) necessitates structural refinements to improve safety indices.

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